molecular formula C14H7F3OS B139428 2-(Trifluoromethyl)thioxanthen-9-one CAS No. 1693-28-3

2-(Trifluoromethyl)thioxanthen-9-one

Cat. No. B139428
CAS RN: 1693-28-3
M. Wt: 280.27 g/mol
InChI Key: NEWRXGDGZGIHIS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thioxanthen-9-one is a trifluoromethyl substituted thioxanthenone/thioxanthone, which is a sulfur analogue of xanthone . It has a linear formula of C13H7SOCF3 and a molecular weight of 280.26 .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)thioxanthen-9-one consists of a thioxanthone core with a trifluoromethyl group attached. The IUPAC Standard InChI is InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)thioxanthen-9-one is a solid at 20 degrees Celsius . It has a molecular weight of 280.26 .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 2-(Trifluoromethyl)thioxanthen-9-one is a crucial compound in the synthesis of various biologically active and medicinally significant compounds. For instance, the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its derivatives, marked with carboxyl-14, highlights its importance in creating labeled compounds for research purposes (Javaheri et al., 2016).

Photophysical Properties

  • The compound's spectral and photophysical properties have been studied extensively. Research indicates significant differences in these properties when placed in protic versus aprotic solvents, which is crucial for understanding its behavior in different environments (Krystkowiak et al., 2006).

Structural and Molecular Studies

  • Studies involving the structural and molecular aspects of related compounds, such as 1-(2-Hydroxyethyl)-4-[3-(2-trifluoromethyl-9H-thioxanthen-9-ylidene)propyl]piperazine-1,4-diium dichloride, offer insights into the conformation and hydrogen bonding patterns in crystals, which can be instrumental in the field of crystallography and material science (Siddegowda et al., 2011).

Photoinitiators Development

  • Thioxanthen-9-one and its derivatives are being explored for their potential as photoinitiators in radical polymerization. This research is pivotal in developing new materials and technologies in polymer science (Wu et al., 2014).

Redox Properties

  • The redox properties of 2-substituted thioxanthen-9-ones, including their derivatives, are of great interest. Understanding these properties is essential for applications in electrochemistry and materials science (Vasilieva et al., 2013).

Hydrochromic Materials

  • The compound and its derivatives have been studied for their hydrochromic properties, changing color in response to moisture. This has applications in humidity sensing, moisture detection, and anti-counterfeiting technologies (Chua et al., 2022).

Photoredox Catalysis

  • It's also been utilized in photoredox catalysis, such as in the nickel-catalyzed Sonogashira C(sp)-C(sp2) coupling, a process important in organic synthesis and material chemistry (Zhu et al., 2020).

Safety And Hazards

2-(Trifluoromethyl)thioxanthen-9-one is harmful if swallowed . It’s recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

2-(trifluoromethyl)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWRXGDGZGIHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168689
Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
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Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)thioxanthen-9-one

CAS RN

1693-28-3
Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
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Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
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Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
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Record name 2-(trifluoromethyl)-9H-thioxanthen-9-one
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Record name 2-(Trifluoromethyl)thioxanthen-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Hong, J Ma, M Li, L Jin, X Hu, W Mo, B Hu, N Sun… - Tetrahedron, 2017 - Elsevier
A simple catalytic oxidation system was developed for the selective aerobic oxidation of structurally diverse benzylic sp 3 Csingle bondH bonds of ethers and alkylarenes. The reactions …
Number of citations: 29 www.sciencedirect.com

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